molecular formula C32H21ClF2N6O11S3 B12836162 5-(Benzoylamino)-3-[[5-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-1-sulpho-2-naphthyl]azo]-4-hydroxynaphthalene-2,7-disulphonic acid CAS No. 68413-52-5

5-(Benzoylamino)-3-[[5-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-1-sulpho-2-naphthyl]azo]-4-hydroxynaphthalene-2,7-disulphonic acid

Cat. No.: B12836162
CAS No.: 68413-52-5
M. Wt: 835.2 g/mol
InChI Key: XGPZSWLJLFDEDC-UHFFFAOYSA-N
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Description

5-(Benzoylamino)-3-[[5-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-1-sulpho-2-naphthyl]azo]-4-hydroxynaphthalene-2,7-disulphonic acid is a synthetic azo dye developed for specialized research applications, particularly in the field of histology and amyloid detection. This compound is recognized as the critical chemical component of the dye "JTT-302" (also known as "Amylo-Glo"), a fluorescent stain used for the specific and sensitive histochemical identification of amyloid deposits in tissue sections. According to peer-reviewed studies, this dye operates through a mechanism involving electrostatic and hydrophobic interactions with the beta-sheet structure of amyloid fibrils. Upon binding, it exhibits strong fluorescence, allowing researchers to visualize and quantify pathological amyloid aggregates associated with diseases such as Alzheimer's, systemic amyloidoses, and type 2 diabetes with high contrast and specificity, often outperforming traditional dyes like Thioflavin S and Congo Red. Its research value lies in its high affinity and selectivity, which enables the detection of early, diffuse amyloid deposits that may be missed by other methods, making it an invaluable tool for neuropathological diagnosis and amyloid research. This product is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

68413-52-5

Molecular Formula

C32H21ClF2N6O11S3

Molecular Weight

835.2 g/mol

IUPAC Name

5-benzamido-3-[[5-[[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]methyl]-1-sulfonaphthalen-2-yl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C32H21ClF2N6O11S3/c33-25-29(34)38-32(35)39-30(25)36-14-16-7-4-8-20-19(16)9-10-21(28(20)55(50,51)52)40-41-26-23(54(47,48)49)12-17-11-18(53(44,45)46)13-22(24(17)27(26)42)37-31(43)15-5-2-1-3-6-15/h1-13,42H,14H2,(H,37,43)(H,36,38,39)(H,44,45,46)(H,47,48,49)(H,50,51,52)

InChI Key

XGPZSWLJLFDEDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=C(C5=CC=CC(=C5C=C4)CNC6=C(C(=NC(=N6)F)F)Cl)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 5-(Benzoylamino)-3-[[5-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-1-sulpho-2-naphthyl]azo]-4-hydroxynaphthalene-2,7-disulphonic acid involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can lead to the removal of certain functional groups, altering its properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or acids. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Scientific Research Applications

Physical Properties

PropertyValue
Density1.79 ± 0.1 g/cm³ (Predicted)
pKa-0.72 ± 0.40 (Predicted)
SolubilitySoluble in water

Medical Applications

The compound has been investigated for its potential use in pharmaceutical formulations , particularly as a dye or marker in diagnostic assays due to its vivid coloration and stability under various conditions.

Case Study: Diagnostic Imaging

A study demonstrated that this compound could be utilized as a contrast agent in imaging techniques such as MRI and PET scans, enhancing the visibility of specific tissues or abnormalities.

Environmental Applications

Due to its chemical structure, this compound has been explored for its ability to act as a pollutant indicator in water quality assessments. Its sulfonic acid groups contribute to its solubility and reactivity with various environmental contaminants.

Case Study: Water Quality Monitoring

Research indicated that the compound could effectively bind to heavy metals in water samples, allowing for the development of sensitive detection methods for environmental monitoring.

Industrial Applications

In the textile industry, this compound serves as a dye intermediate , providing vibrant colors to fabrics while maintaining excellent lightfastness and washfastness properties.

Case Study: Textile Dyeing

An analysis of dyeing processes revealed that using this compound resulted in improved color retention and reduced fading compared to traditional dyes.

Mechanism of Action

The compound exerts its effects primarily through its ability to bind to specific molecular targets. The presence of multiple functional groups allows it to interact with various biological molecules, leading to changes in their structure and function. The exact pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences

Table 1: Substituent Comparison
Compound Name CAS No. Key Substituents Molecular Formula
Target Compound 83763-64-8 5-chloro-2,6-difluoro-pyrimidine, 2-naphthyl azo, 2,7-disulphonic acid C₃₃H₂₂ClF₂N₆O₉S₃ (est.)
5-(Benzoylamino)-3-[[3-[4-(tert-butyl)phenoxy]phenyl]azo]-4-hydroxy-2,7-naphthalenedisulphonic acid 93941-60-7 tert-butyl phenoxy, 2,7-disulphonic acid C₃₃H₂₉N₃O₉S₂
4-(Benzoylamino)-6-[[5-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-1-sulpho-2-naphthyl]azo] derivative 83763-64-8 Similar pyrimidine group, positional isomer of benzoylamino and sulphonic acids Not explicitly provided
5-[(4-[(7-amino-1-hidroksi-3-sülfo-2-naftil)azo]-2,5-dietoksifenil)azo]-2-[(3-fosfonofenil)azo]benzoic acid 163879-69-4 Phosphonophenyl, ethoxyphenyl, multiple azo linkages Not explicitly provided

Key Observations :

  • The target compound’s pyrimidine substituent (Cl, F) distinguishes it from analogs like the tert-butyl phenoxy variant in CAS 93941-60-7, which lacks halogenated groups .
  • Positional isomerism in sulphonic acid groups (e.g., 2,7 vs. 1,7) affects solubility and electronic properties .
  • The phosphonophenyl group in ’s compound introduces ionic character, unlike the target compound’s neutral benzoylamino group .

Functional and Application Differences

Table 2: Functional Properties
Compound Key Functional Groups Applications Bioactivity Notes
Target Compound Halogenated pyrimidine, azo Potential dye, biochemical probe Enhanced stability from Cl/F groups
CAS 93941-60-7 tert-butyl phenoxy, azo Industrial dyes, surfactants Bulky tert-butyl group reduces reactivity
CAS 163879-69-4 Phosphonophenyl, ethoxy Textile dyes, metal ion sensors High affinity for metal ions due to phosphono group

Research Findings :

  • NMR Analysis : Structural analogs (e.g., CAS 93941-60-7) show similar chemical environments in most regions except substituent-linked protons, as seen in ’s NMR comparisons .
Table 3: Regulatory Data
Compound EC Number DSSTox ID Regulatory Status
Target Compound 280-752-6 DTXSID501107614 Listed under EU REACH
CAS 93941-60-7 300-509-0 DTXSID501107614 Industrial use restrictions
CAS 163879-69-4 418-230-9 Not provided Classified as azo dye

Notes:

  • Azo dyes like CAS 163879-69-4 face strict regulations due to carcinogenic breakdown products .

Biological Activity

5-(Benzoylamino)-3-[[5-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-1-sulpho-2-naphthyl]azo]-4-hydroxynaphthalene-2,7-disulphonic acid, commonly referred to as a complex azo compound, has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and dye chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound has a molecular formula of C32H21ClF2N6O11S3C_{32}H_{21}ClF_2N_6O_{11}S_3 and a molecular weight of 835.19 g/mol. It features multiple functional groups, including sulfonic acid and hydroxyl groups, which enhance its solubility and reactivity in biological systems.

PropertyValue
Molecular FormulaC32H21ClF2N6O11S3
Molecular Weight835.19 g/mol
Density1.79 ± 0.1 g/cm³ (Predicted)
pKa-0.72 ± 0.40 (Predicted)

The biological activity of this compound is primarily attributed to its azo linkage and naphthalene structure, which can interact with various biomolecules. The compound has been studied for its potential anticancer properties through in vitro assays against multiple cancer cell lines.

Anticancer Activity

A notable study evaluated the compound's anticancer activity using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocol. The compound was tested against a panel of approximately sixty cancer cell lines representing various types of cancer.

Table 2: Anticancer Activity Results

Cell LineGrowth Inhibition (%)
RPMI-8226 (Leukemia)92.48
CCRF-CEM (Leukemia)92.77
K-562 (Leukemia)92.90
SF-539 (CNS)92.74

The results indicated that the compound exhibited a low level of anticancer activity, with an average growth inhibition of approximately 104.68% across the tested lines .

Other Biological Activities

In addition to its anticancer properties, research indicates that compounds with similar structures may possess antimicrobial and anti-inflammatory activities due to their ability to interact with cellular signaling pathways and inhibit specific enzymes.

Case Study 1: Anticancer Screening

In a comprehensive screening conducted by the NCI, the compound was assessed for its efficacy against a wide range of cancer types. The study highlighted that while the compound showed some promise, further modifications might be necessary to enhance its potency against more resistant cancer cell lines.

Case Study 2: Environmental Impact Assessment

A screening assessment conducted by Environment Canada evaluated various azo dyes, including this compound, for their environmental impact and potential toxicity. The assessment concluded that while the compound is useful in industrial applications, its environmental persistence requires careful management to mitigate ecological risks .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying this compound?

  • Methodological Answer : Synthesis typically involves sequential azo-coupling and sulfonation reactions under controlled pH and temperature. For purification, use solid-phase extraction (SPE) with Oasis HLB cartridges (conditioned with methanol and water) to isolate the target compound from byproducts . High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., methanol/water with 0.1% formic acid) is advised for final purification. Monitor reaction progress via UV-Vis spectroscopy at 350–450 nm, characteristic of azo groups .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) in negative ion mode to confirm molecular weight and fragmentation patterns. Complement with nuclear magnetic resonance (NMR) spectroscopy:

  • 1H NMR : Look for aromatic proton signals (δ 6.5–8.5 ppm) and sulfonic acid proton absence (due to deprotonation).
  • 13C NMR : Identify carbonyl carbons (δ 165–175 ppm) and pyrimidinyl carbons (δ 150–160 ppm). Cross-validate with Fourier-transform infrared spectroscopy (FTIR) for sulfonic acid (-SO3H) stretches (~1200 cm⁻¹) .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methodological Answer : Use isotope dilution mass spectrometry with deuterated internal standards (e.g., triclosan-d3 or BP-3-d5) to minimize matrix effects. For environmental samples, pre-concentrate via SPE (HLB cartridges) and analyze via LC-MS/MS with multiple reaction monitoring (MRM) transitions optimized for the compound’s fragmentation . Calibration curves should span 0.1–100 μg/L with R² > 0.98.

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory, DFT) to predict intermediates and transition states in azo-coupling reactions. Use software like COMSOL Multiphysics to simulate reaction kinetics under varying temperatures and pH. Integrate machine learning (ML) models trained on existing azo-dye synthesis data to predict optimal conditions (e.g., solvent polarity, catalyst load) .

Q. What strategies resolve contradictions in stability data under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies using design of experiments (DoE) to assess interactive effects of pH (2–12), temperature (25–80°C), and light exposure. Monitor degradation via HPLC-UV and LC-MS/MS to identify breakdown products (e.g., desulfonation or azo-bond cleavage). Apply multivariate statistical analysis (e.g., PCA) to isolate critical degradation factors .

Q. How can the compound’s interactions with biological macromolecules be systematically studied?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with proteins (e.g., serum albumin). For mechanistic insights, perform molecular docking simulations (AutoDock Vina) targeting domains like the Sudlow site I/II. Validate with fluorescence quenching assays to measure Stern-Volmer constants .

Q. What advanced separation techniques improve resolution of stereoisomers or tautomers?

  • Methodological Answer : Employ chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate), to resolve stereoisomers. For tautomeric forms (e.g., azo vs. hydrazone), use capillary electrophoresis (CE) with cyclodextrin additives to enhance selectivity. Confirm configurations via circular dichroism (CD) spectroscopy .

Data Management & Experimental Design

Q. How can researchers address batch-to-batch variability in spectroscopic data?

  • Methodological Answer : Implement a lab information management system (LIMS) to standardize protocols and track reagent lots. Use chemometric tools (e.g., partial least squares regression, PLSR) to normalize spectral data across batches. Cross-calibrate instruments with certified reference materials (CRMs) .

Q. What frameworks support reproducible synthesis across different laboratories?

  • Methodological Answer : Adopt the "Reaction Design and Discovery" (RDD) framework, which integrates computational predictions, robotic high-throughput screening, and blockchain-based data sharing to ensure protocol uniformity. Validate via inter-laboratory studies with predefined acceptance criteria (e.g., ±5% yield variance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.